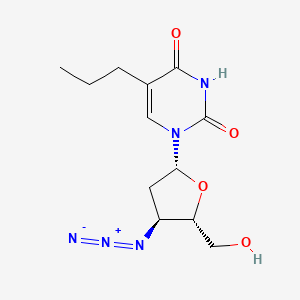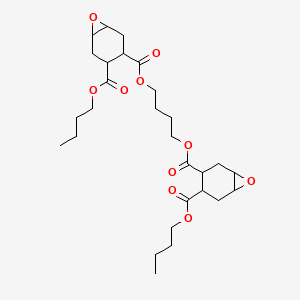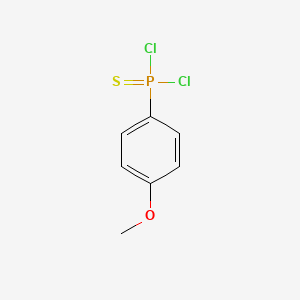
(4-Methoxyphenyl)phosphonothioic dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 164963 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role as a topoisomerase I inhibitor, which makes it a valuable candidate in cancer research and treatment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of NSC 164963 involves multiple steps, starting with the preparation of the core structure. The process typically includes:
Step 1: Formation of the indenoisoquinoline core through a series of cyclization reactions.
Step 2: Functionalization of the core structure to introduce specific substituents that enhance its biological activity.
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods: Industrial production of NSC 164963 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: NSC 164963 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering its biological activity.
Substitution: Substitution reactions are used to introduce or replace functional groups, enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products:
Aplicaciones Científicas De Investigación
NSC 164963 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study topoisomerase I inhibition and its effects on DNA replication.
Biology: Investigated for its potential to induce apoptosis in cancer cells, making it a candidate for anticancer therapies.
Medicine: Explored for its therapeutic potential in treating various cancers, particularly those resistant to other treatments.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mecanismo De Acción
NSC 164963 exerts its effects by inhibiting topoisomerase I, an enzyme crucial for DNA replication and transcription. The compound stabilizes the topoisomerase I-DNA cleavage complex, preventing the re-ligation of the DNA strand and leading to DNA damage and cell death. This mechanism is particularly effective against rapidly dividing cancer cells.
Comparación Con Compuestos Similares
- NSC 706744
- NSC 725776 (Indimitecan)
- NSC 724998 (Indotecan)
Comparison: NSC 164963 is unique due to its specific binding affinity and stability of the topoisomerase I-DNA cleavage complex. Compared to similar compounds, it has shown prolonged drug action and differential targeting of cancer cell genomes, making it a promising candidate for further development.
Propiedades
Número CAS |
37632-19-2 |
|---|---|
Fórmula molecular |
C7H7Cl2OPS |
Peso molecular |
241.07 g/mol |
Nombre IUPAC |
dichloro-(4-methoxyphenyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C7H7Cl2OPS/c1-10-6-2-4-7(5-3-6)11(8,9)12/h2-5H,1H3 |
Clave InChI |
KFGIHVPVYZOQCS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)P(=S)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6'-Chloro-1'-((2-(trimethylsilyl)ethoxy)methyl)-2,3,5,6-tetrahydrospiro[pyran-4,3'-pyrrolo[3,2-c]pyridin]-2'(1'H)-one](/img/structure/B15197273.png)

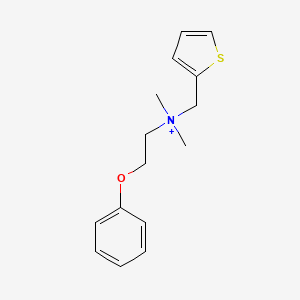
![4-(4-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline](/img/structure/B15197291.png)
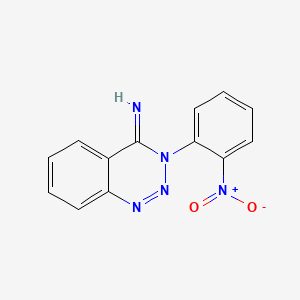
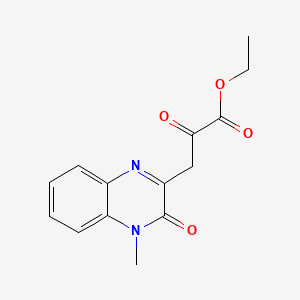
![(1S,4R)-2-[(4-bromophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B15197312.png)
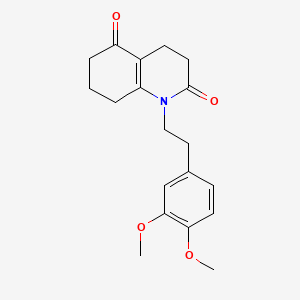

![methyl (E)-2-[(7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B15197328.png)

